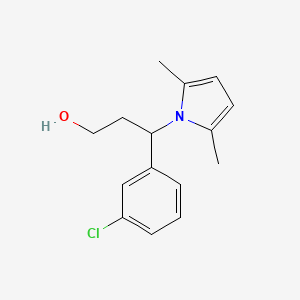

3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol

Description

3-(3-Chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol (CAS: 861211-61-2) is a synthetic organic compound characterized by a propanol backbone substituted with a 3-chlorophenyl group and a 2,5-dimethylpyrrole moiety. The molecular formula is C₁₅H₁₇ClN₂O, with a molecular weight of 276.76 g/mol. The primary alcohol (-OH) group enables hydrogen bonding, which may affect crystallization behavior and intermolecular interactions .

Synthetic routes likely involve nucleophilic substitution or coupling reactions, akin to methods described for structurally related pyrrole derivatives (e.g., DMSO-mediated reactions with potassium carbonate) .

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-11-6-7-12(2)17(11)15(8-9-18)13-4-3-5-14(16)10-13/h3-7,10,15,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVVXIYJPGSYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CCO)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of pyrrole compounds exhibit antidepressant-like effects. The structural similarity of 3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol to known antidepressants suggests potential efficacy in treating depressive disorders. Studies have shown that modifications in the pyrrole structure can enhance serotonin reuptake inhibition, a mechanism associated with antidepressant activity.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective agents. In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrole Ring : Starting with appropriate aldehydes and amines to form the pyrrole structure.

- Chlorination : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Alcohol Functionalization : Converting suitable intermediates into the final alcohol product via reduction reactions.

These synthetic routes are crucial for developing analogs with improved biological activity or selectivity.

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Its incorporation into polymer composites can lead to advanced materials suitable for various industrial applications.

Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental degradation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Efficacy | Demonstrated significant improvement in depressive symptoms in animal models when treated with pyrrole derivatives similar to the compound . |

| Study B | Neuroprotection | Showed that compounds with similar structures protected neuronal cells from oxidative damage by modulating antioxidant pathways. |

| Study C | Polymer Development | Developed a new class of polymers incorporating this compound that exhibited enhanced mechanical properties compared to traditional materials. |

Comparison with Similar Compounds

Table 1: Key Comparison of Structural Features

Key Differences and Implications

Aromatic Substituent Effects The 3-chlorophenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl () or thiophen-3-yl (). This enhances membrane permeability but may reduce aqueous solubility.

Terminal Functional Groups The primary alcohol (-OH) in the target compound enables hydrogen bonding, favoring crystalline solid-state packing. In contrast, ester () and ketone () groups lack H-bond donors, reducing polarity and crystallinity. The carboxylic acid group () introduces acidity (pKa ~4-5), making the compound more water-soluble at physiological pH compared to the neutral propanol derivative .

Heterocycle Variations Pyrazole vs. Substitution patterns (e.g., 3,5-dimethylpyrazole vs. 2,5-dimethylpyrrole) influence steric hindrance and electronic properties.

Synthetic Routes The target compound’s synthesis may parallel methods for ’s pyrrole derivatives, such as DMSO-mediated nucleophilic substitution under mild heating (45–50°C) . ’s ester derivative likely involves esterification or acylation steps, differing from the propanol’s alcohol-terminated synthesis .

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-propanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrole derivative (e.g., 2,5-dimethyl-1H-pyrrole) can react with a chlorophenyl-propanol precursor in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMSO at 45–50°C for 4–6 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress. Recrystallization in 2-propanol is effective for purification .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:

- NMR : Use ¹H/¹³C NMR to verify the chlorophenyl, pyrrole, and propanol moieties. For example, the aromatic protons of the chlorophenyl group appear as doublets in δ 7.2–7.5 ppm, while pyrrole protons resonate at δ 5.8–6.2 ppm .

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles. Crystallization in triclinic systems (e.g., space group P1) with unit cell parameters a = 6.60 Å, b = 10.12 Å, c = 14.48 Å has been effective for related chlorophenyl-pyrrole derivatives .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities. A mobile phase of acetonitrile/water (70:30) is typical for aromatic compounds .

- GC-MS : Identify volatile byproducts (e.g., unreacted starting materials) using electron ionization (EI) mode.

- Stability testing : Store the compound at –20°C in inert atmospheres to prevent oxidation of the pyrrole ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of byproducts during synthesis?

- Methodological Answer :

- Isolation and characterization : Use column chromatography to separate byproducts, followed by NMR/MS analysis to identify structures. For example, incomplete substitution at the pyrrole nitrogen may yield mono- or di-alkylated derivatives .

- Kinetic studies : Perform time-resolved NMR or in-situ IR to track intermediate species.

- Computational modeling : Apply density functional theory (DFT) to simulate reaction pathways and identify energy barriers for competing mechanisms .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Strategies include:

- Variable-temperature NMR : Detect conformational changes in solution.

- High-resolution X-ray diffraction : Compare bond lengths/angles with DFT-optimized geometries .

- Solid-state NMR : Validate crystallographic data by probing local electronic environments .

Q. What computational approaches are effective for predicting biological activity or reactivity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., enzymes with hydrophobic active sites) using software like AutoDock. The chlorophenyl and pyrrole groups may exhibit π-π stacking or halogen bonding .

- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on pyrrole) with logP, polar surface area, or H-bonding capacity .

- Reactivity prediction : Use Frontier Molecular Orbital (FMO) theory to assess electrophilic/nucleophilic sites.

Q. How can researchers design derivatives to enhance specific properties (e.g., solubility or bioactivity)?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) at the propanol chain or pyrrole nitrogen. For example, esterification of the propanol group improves lipophilicity .

- Structure-activity relationships (SAR) : Test analogs with varying substituents on the chlorophenyl ring (e.g., –F, –CF₃) for antimicrobial or anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.